

An In-depth Technical Guide to Glycoprotein la (GP1a): Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein Ia (**GP1a**), also known as integrin $\alpha 2\beta 1$ or CD49b/CD29, is a crucial cell surface receptor primarily recognized for its role in platelet adhesion and aggregation. As a member of the integrin family, it mediates cell-extracellular matrix (ECM) interactions, playing a vital role in hemostasis, thrombosis, and various other physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, function, and signaling pathways of **GP1a**, with a focus on quantitative data and detailed experimental methodologies to support further research and therapeutic development.

GP1a Protein Structure

GP1a is a heterodimeric transmembrane protein composed of two non-covalently associated subunits: the $\alpha 2$ subunit (CD49b) and the $\beta 1$ subunit (CD29). The overall structure is typical of integrins, featuring a large extracellular domain, a single transmembrane helix for each subunit, and short cytoplasmic tails.

Extracellular Domain

The extracellular portion of the $\alpha 2$ subunit is notable for the presence of an inserted domain (I-domain) of approximately 200 amino acids. This I-domain is critical for ligand binding and shares structural homology with the von Willebrand factor (vWF) A-domains. The crystal



structure of the $\alpha 2$ I-domain reveals a dinucleotide-binding fold containing a metal ion-dependent adhesion site (MIDAS). This site, which typically binds a magnesium ion (Mg²⁺), is essential for the interaction with its primary ligand, collagen.[1][2] A key feature of the collagen-binding I-domains is an additional C-helix, which contributes to a groove centered around the MIDAS motif and is a major determinant of binding specificity.[1][2]

Ligand Binding Site

The interaction between the **GP1a** I-domain and collagen is highly specific. **GP1a** recognizes and binds to a proline-hydroxylated sequence, G-F-P-G-E-R, within the collagen triple helix.[3] Modeling and mutagenesis studies have shown that a glutamic acid (E) residue from the collagen peptide coordinates with the Mg²⁺ ion at the MIDAS.[1][2] Several amino acid residues within the I-domain, including Asn-154, Tyr-157, Gln-215, Asp-219, and His-258, have been identified as being critical for collagen binding.[1] Mutations in these residues can significantly impair or abolish the interaction with collagen.

GP1a Function

The primary function of **GP1a** is to act as a receptor for various ECM proteins, most notably collagen. This interaction is fundamental to several cellular processes.

Platelet Adhesion and Aggregation

In the context of hemostasis, **GP1a** is a key player in the initial stages of thrombus formation. When a blood vessel is injured, the underlying collagen in the subendothelial matrix is exposed. Platelets in the bloodstream can then adhere directly to this exposed collagen via **GP1a**.[4][5] This initial adhesion is a critical step that precedes platelet activation and aggregation. Under low shear stress conditions, **GP1a** is a primary receptor for collagenmediated platelet adhesion. However, under high shear stress, the initial tethering of platelets is primarily mediated by the interaction of glycoprotein Ib-IX-V with von Willebrand factor (vWF) bound to collagen, with **GP1a** then contributing to stable adhesion and subsequent platelet activation.[4]

Cell Adhesion and Migration

Beyond platelets, **GP1a** is expressed on a variety of other cell types, including fibroblasts, endothelial cells, and epithelial cells, where it mediates adhesion to collagenous matrices.[6]



This adhesion is crucial for processes such as wound healing, angiogenesis, and tissue morphogenesis. For instance, **GP1a** supports vascular endothelial growth factor (VEGF) signaling and endothelial cell migration, which are essential for the formation of new blood vessels.[7]

Viral Receptor

Interestingly, **GP1a** also serves as a receptor for certain viruses, including human echoviruses 1 and 8, and human rotavirus A.[3][8] The binding site for echovirus-1 has been mapped to a distinct surface on the α 2-I domain, separate from the collagen-binding site.[1][2]

Quantitative Data

Table 1: Binding Affinities of GP1a I-domain for Collagen

Ligand	Method	Affinity (Kd)	Reference
Type I Collagen	Real-time biosensor	90 ± 30 nM	[3]
Type I Collagen (with αC helix deletion)	Real-time biosensor	430 ± 90 nM	[3]
Fibrillar Type I Collagen	Specific Binding Assay	5.6×10^{-8} M (high affinity), 5.5×10^{-7} M (low affinity)	[9]

Table 2: Expression Levels of GP1a on Human Platelets

Platelet State	Method	GP1a Expression	Reference
Resting	Flow Cytometry	Poorly labeled	[10]
Thrombin-activated	Flow Cytometry	Increased surface expression (GP1a*)	[10]
Stored (Day 5)	Flow Cytometry	232,552.8 ± 32,887.0 (relative fluorescence units)	[11]
Stored (Day 19)	Flow Cytometry	95,133.3 ± 20,759.2 (relative fluorescence units)	[11]



Table 3: Effect of Mutations in the α 2 I-domain on

Collagen Binding

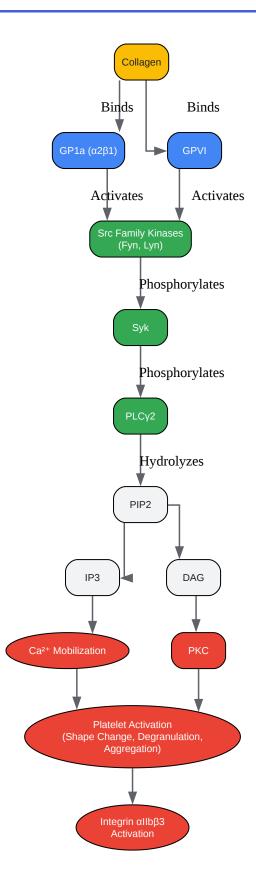
Mutation	Effect on Collagen Binding	Reference
Deletion of C-helix	Reduced affinity (Kd increased to 430 ± 90 nM)	[3]
Asn-154, Asp-219, His-258	Moderate reduction in binding	[1]
Tyr-157, Gln-215	Significant blockage of binding	[1]
D219A, D219N, D219R, E256Q, D259N, D292N, E299Q	Weakened affinity for type I collagen	[3]
G505S, G511S in collagen-like peptide	Disrupted binding to α2 I-domain	[2]

GP1a Signaling Pathway

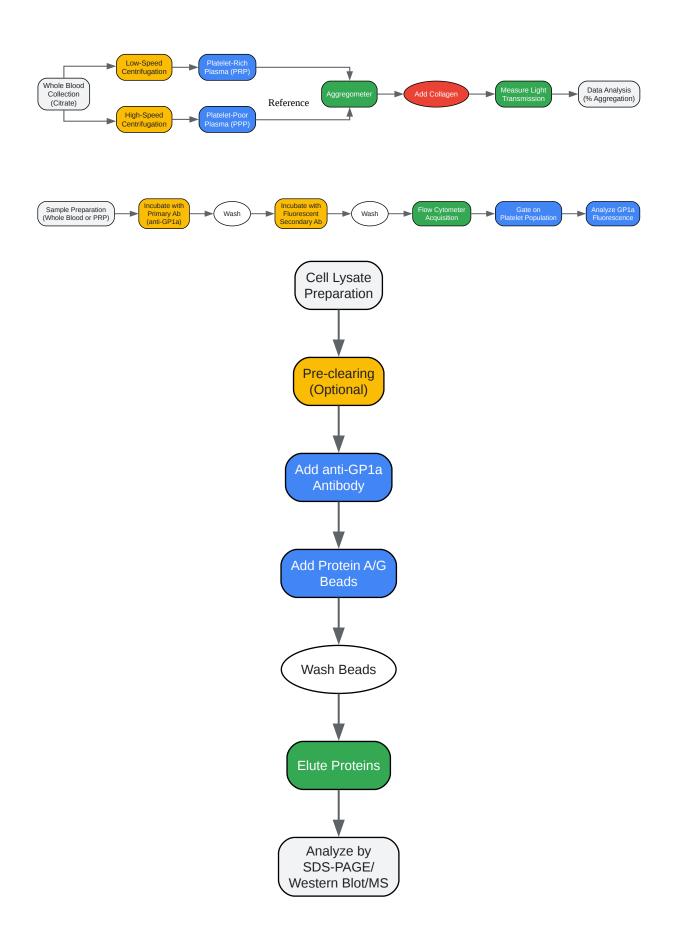
Upon binding to collagen, **GP1a** initiates a cascade of intracellular signaling events that lead to platelet activation, shape change, degranulation, and aggregation. This "outside-in" signaling is crucial for the propagation of the thrombotic response.

The binding of collagen to **GP1a**, often in concert with another platelet collagen receptor, GPVI, leads to the activation of Src family kinases, such as Fyn and Lyn. These kinases then phosphorylate downstream adapter proteins and enzymes, including Syk and phospholipase Cy2 (PLCy2). Activation of PLCy2 results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²+) from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca²+ and activation of PKC are central events in platelet activation, leading to the activation of other integrins like αIIbβ3 (GPIIb/IIIa), which mediates platelet aggregation by binding fibrinogen.











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Interaction between collagen and the alpha(2) I-domain of integrin alpha(2)beta(1). Critical role of conserved residues in the metal ion-dependent adhesion site (MIDAS) region -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Effect of Gly Mutations in Collagen on α2β1 Integrin Binding PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin alpha(2)I domain recognizes type I and type IV collagens by different mechanisms
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence resonance energy transfer analysis of alpha 2a-adrenergic receptor activation reveals distinct agonist-specific conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The relative importance of platelet integrins in hemostasis, thrombosis and beyond PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. A collagen-binding glycoprotein from bovine platelets is identical to propolypeptide of von Willebrand factor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human platelet glycoprotein Ia. One component is only expressed on the surface of activated platelets and may be a granule constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Analysis of Platelet Adhesion, Aggregation, and Surface GP1bα Expression in Stored Refrigerated Whole Blood: A Pilot Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycoprotein Ia (GP1a): Structure, Function, and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768350#gp1a-protein-structure-and-function]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com